(4aS,7R,7aR)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate
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Overview
Description
(4aS,7R,7aR)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate is a complex organic compound with a unique structure that includes a cyclopenta[b][1,4]oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,7R,7aR)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopenta[b][1,4]oxazine ring and the introduction of the tert-butyl and hydroxy groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the oxazine ring through cyclization of appropriate precursors under acidic or basic conditions.
Functional Group Introduction: Introduction of the tert-butyl group via alkylation reactions and the hydroxy group through selective oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions
(4aS,7R,7aR)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The oxazine ring can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
(4aS,7R,7aR)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals due to its unique structure.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of (4aS,7R,7aR)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
(4aS,7R,7aR)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate: shares similarities with other oxazine derivatives and cyclopentane-based compounds.
Atorvastatin Related Compound E: Another complex organic compound with a similar structural motif.
Uniqueness
- The presence of the tert-butyl group and the specific configuration of the oxazine ring make this compound unique compared to other similar compounds. This uniqueness can influence its reactivity and potential applications in various fields.
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl (4aS,7R,7aR)-7-hydroxy-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-7-16-10-8(13)4-5-9(10)14/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+/m0/s1 |
InChI Key |
DEBYLXLPFDDYAG-IVZWLZJFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H]2[C@@H]1CC[C@H]2O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1CCC2O |
Origin of Product |
United States |
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